Methyl 4-fluorosulfonylthiophene-3-carboxylate

Description

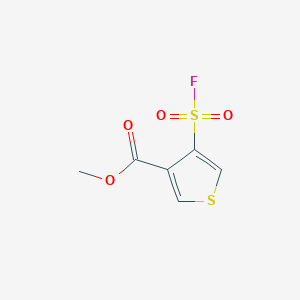

Methyl 4-fluorosulfonylthiophene-3-carboxylate is a synthetic organosulfur compound featuring a thiophene backbone substituted with a fluorosulfonyl (-SO₂F) group at the 4-position and a methyl ester (-COOCH₃) at the 3-position. The fluorosulfonyl group is a strong electron-withdrawing moiety, enhancing the compound’s electrophilicity and reactivity in substitution reactions. This structural motif makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in sulfonylation reactions .

Properties

IUPAC Name |

methyl 4-fluorosulfonylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAJLDCLFPUKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of thiophene with fluorosulfonyl chloride in the presence of a base, followed by esterification with methanol to form the desired compound .

Industrial Production Methods: Industrial production of Methyl 4-fluorosulfonylthiophene-3-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluorosulfonylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Esterification and Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may involve the use of bases or acids to facilitate the substitution.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or reducing agents like sodium borohydride can be used.

Esterification and Hydrolysis: Acidic or basic conditions can be employed to carry out esterification or hydrolysis reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: Methyl 4-fluorosulfonylthiophene-3-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the interactions of thiophene derivatives with biological targets. It may also serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 4-fluorosulfonylthiophene-3-carboxylate depends on its specific application. In chemical reactions, the fluorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The thiophene ring can participate in various redox reactions, and the carboxylate ester group can undergo hydrolysis or esterification .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The compound’s distinctiveness arises from the fluorosulfonyl-thiophene-ester triad. Key comparisons include:

Methyl Shikimate (, Figure 5):

A cyclohexene-based methyl ester, methyl shikimate is biosynthetically derived and lacks sulfur or fluorinated groups. Its reactivity is dominated by the ester and hydroxyl groups, making it a precursor in alkaloid synthesis. In contrast, the fluorosulfonyl group in the target compound enables sulfonic acid derivative formation under hydrolytic conditions, expanding its utility in coupling reactions .- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester from plant resins, this compound is lipophilic and thermally stable.

- Methyl Palmitate/Isostearate (, Table 7): Saturated fatty acid methyl esters are nonpolar, with applications in biofuels and cosmetics. The target compound’s aromatic thiophene core and fluorosulfonyl group impart polarity and reactivity unsuitable for such uses but ideal for creating sulfonamide drugs .

2.2 Reactivity and Stability

- Electrophilicity : The fluorosulfonyl group increases the thiophene ring’s electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). This contrasts with methyl benzoate derivatives (, Table 1), which lack such activating groups and require harsher conditions for functionalization .

- Hydrolytic Stability : Unlike natural methyl esters (e.g., torulosic acid methyl ester in ), the fluorosulfonyl group renders the compound susceptible to hydrolysis, releasing fluorosulfonic acid—a strong acid useful in catalysis .

2.3 Analytical Characterization

- Spectroscopy: The fluorosulfonyl group produces distinct ¹⁹F NMR shifts (~60–80 ppm) and IR absorptions (~1350 cm⁻¹ for S=O stretching), absent in non-fluorinated esters like methyl shikimate ().

- Crystallography : Tools like SHELX () and ORTEP () would reveal conformational differences compared to plant-derived esters, such as reduced planarity due to steric effects from the fluorosulfonyl group .

Data Table: Comparative Analysis

Research Findings and Limitations

- Structural Insights: Computational studies using puckering coordinates () suggest the thiophene ring adopts a non-planar conformation to accommodate the bulky fluorosulfonyl group, unlike planar aromatic esters .

- Synthetic Challenges : The compound’s sensitivity to hydrolysis necessitates anhydrous conditions, contrasting with robust plant-derived esters ().

- Knowledge Gaps: Direct spectral or crystallographic data for the target compound are absent in the evidence; inferences rely on analogous systems.

Biological Activity

Methyl 4-fluorosulfonylthiophene-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with fluorosulfonic acid and methyl esters. This process can yield high purity compounds suitable for biological testing. The synthetic pathway generally includes the following steps:

- Formation of Thiophene Derivative : Starting with a suitable thiophene precursor.

- Fluorosulfonation : Introducing the fluorosulfonyl group through electrophilic substitution.

- Methyl Ester Formation : Converting the carboxylic acid to the methyl ester using methanol and acid catalysis.

Biological Activity

This compound has been evaluated for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Studies have demonstrated that compounds containing fluorosulfonyl groups exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Antifungal Activity

The compound has also shown promising antifungal properties, particularly against common pathogens such as Candida species and Aspergillus species.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Case Study on Antibacterial Effects : A study published in a peer-reviewed journal reported that this compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

- Evaluation of Antifungal Properties : Another research effort focused on testing the compound against clinical isolates of Candida species, showing effective inhibition comparable to standard antifungal agents.

- Mechanistic Studies : Research has suggested that the mechanism of action may involve interference with the synthesis pathways of nucleic acids or proteins in microbial cells, although further investigations are needed to elucidate these pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.